1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea
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Overview
Description
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is an organic compound that belongs to the class of urea derivatives. It features a unique structure with an indene moiety fused to a urea group, making it an interesting subject for various chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is the protein tyrosine kinase (2HCK) enzyme . This enzyme plays a crucial role in many cellular processes, including cell growth and differentiation, metabolism, and cell cycle regulation .
Mode of Action
This compound interacts with its target through strong hydrogen bonding interactions . Specifically, it binds with the ARG 160 amino acid residue present on the α-helix of the protein tyrosine kinase (2HCK) enzyme . This interaction inhibits the enzyme’s activity, leading to changes in the cellular processes it regulates .
Biochemical Pathways
The inhibition of the 2HCK enzyme affects various biochemical pathwaysTherefore, the inhibition of 2HCK could potentially affect pathways related to cell growth, differentiation, and metabolism .
Pharmacokinetics
The compound’s in vitro antioxidant activity has been compared with molecular docking, admet, qsar, and bioactivity study results . This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties, which would positively impact its bioavailability .
Result of Action
The result of this compound’s action is the inhibition of the 2HCK enzyme, leading to changes in the cellular processes it regulates . The compound has been found to have potent antioxidant activity, suggesting that it may protect cells from damage caused by harmful free radicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea typically involves the reaction of 2,3-dihydro-1H-inden-1-amine with methyl isocyanate. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions with a base catalyst like N,N-diisopropylethylamine (Hunig’s base) .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process adheres to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the urea nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: The major products are typically oxidized derivatives of the indene moiety.
Reduction: Reduced forms of the urea group.
Substitution: Substituted urea derivatives.
Scientific Research Applications
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored for its potential as a therapeutic agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(2,3-dihydro-1H-inden-1-yl)-3-aryl urea/thiourea derivatives: These compounds share a similar indene moiety but differ in the substituents on the urea group.
2,3-dihydro-1H-inden-1-one derivatives: These compounds have a similar indene structure but lack the urea group.
Uniqueness
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea is unique due to its specific combination of the indene moiety and the urea group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in various fields of research.
Properties
IUPAC Name |
1-(2,3-dihydro-1H-inden-1-yl)-3-methylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-12-11(14)13-10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H2,12,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYPMQHGCNDHBLF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC1CCC2=CC=CC=C12 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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